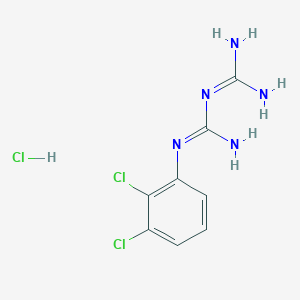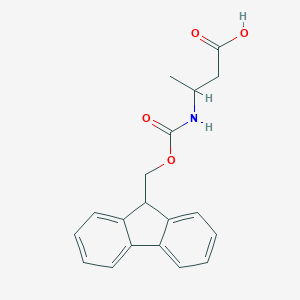![molecular formula C9H13NO B062931 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one CAS No. 161546-33-4](/img/structure/B62931.png)
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories, but it was never marketed as a pharmaceutical drug. Instead, it has been sold as a designer drug on the black market and has been associated with numerous overdose deaths.
Mechanism Of Action
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one acts as a full agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one are similar to those of other opioids. It produces a range of effects, including pain relief, sedation, euphoria, and respiratory depression. However, 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been found to be more potent than morphine and other traditional opioids, which increases the risk of overdose and death.
Advantages And Limitations For Lab Experiments
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying opioid receptor signaling pathways. However, its high potency and potential for abuse and overdose also make it a dangerous substance to work with in the lab.
Future Directions
There are several potential future directions for research on 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one and related compounds. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor with greater selectivity and fewer side effects than traditional opioids. Another area of interest is the study of the delta-opioid receptor and its potential role in pain modulation. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, as well as its potential for abuse and overdose.
Synthesis Methods
The synthesis of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one involves the condensation of 3,4-dichloroaniline with 2,6-dimethylmorpholine to form the intermediate 3,4-dichloro-N-(2,6-dimethylmorpholino)aniline. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide and a phase transfer catalyst to form 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one.
Scientific Research Applications
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. It has been found to be a potent agonist of the mu-opioid receptor, which is the primary target of most opioid drugs. Studies have also shown that 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
properties
CAS RN |
161546-33-4 |
|---|---|
Product Name |
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-methyl-4-azatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C9H13NO/c1-10-8-4-5-2-6(8)7(3-5)9(10)11/h5-8H,2-4H2,1H3 |
InChI Key |
FACGKGXYPOEHLK-UHFFFAOYSA-N |
SMILES |
CN1C2CC3CC2C(C3)C1=O |
Canonical SMILES |
CN1C2CC3CC2C(C3)C1=O |
synonyms |
3,5-Methanocyclopenta[b]pyrrol-2(1H)-one,hexahydro-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



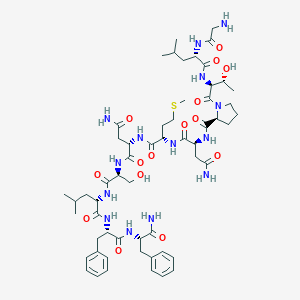
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
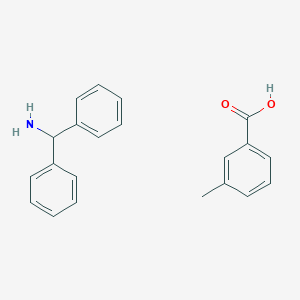
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
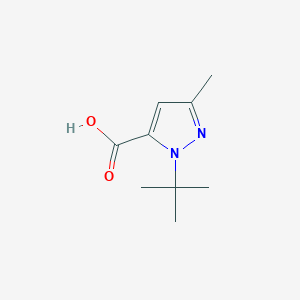
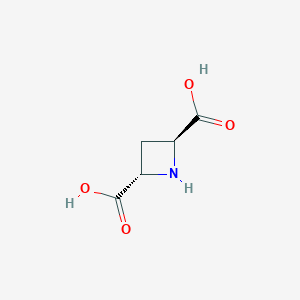
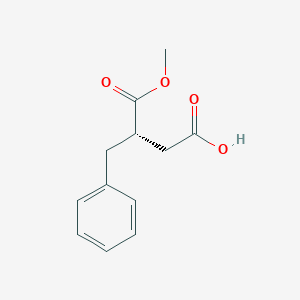
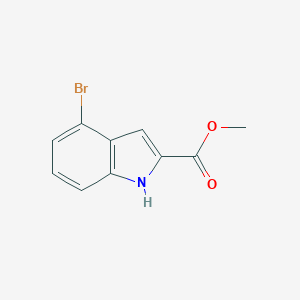
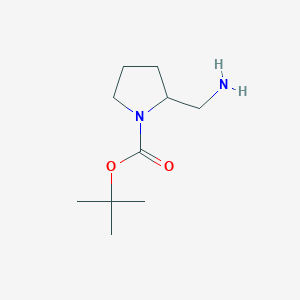
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
